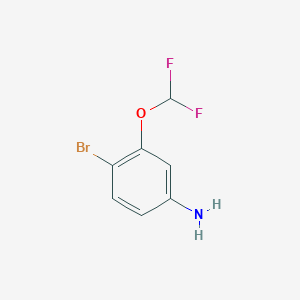

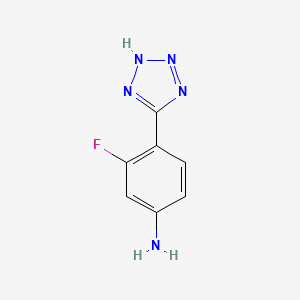

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Vue d'ensemble

Description

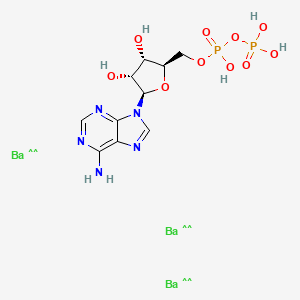

“3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a part of a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides .

Synthesis Analysis

The synthesis of this compound involves the creation of a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides . These amides were synthesized and screened for their in vitro antibacterial properties .Molecular Structure Analysis

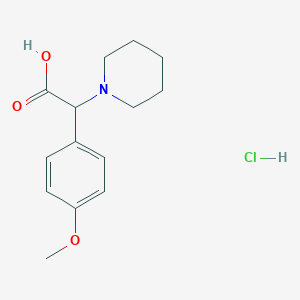

The molecular structure of “this compound” is represented by the molecular formula C8H5FN4O2 . The molecular weight of this compound is 208.15 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its synthesis. The compound is part of a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides that were synthesized for antibacterial screening .Applications De Recherche Scientifique

Chemical Synthesis and Characterization :

- The compound has been used as a raw material in chemical synthesis. For example, one study achieved the synthesis of 3-fluorine-4-(1H-tetrazole-5-yl) phenol from 3-fluorine-4-reached phenol, resulting in a product characterized by NMR (Wen Yong-hong, 2012).

Development of Receptor Antagonists :

- Some research focuses on the development of novel metabotropic glutamate subtype 5 (mGlu5) receptor antagonists using derivatives of this compound. These antagonists show potential for brain penetration and high potency (Steve F. Poon et al., 2004).

Coordination Networks and Nonlinear Optical Properties :

- The compound has been used to create coordination networks with significant second harmonic generation efficiencies. The effects of different substituents on the structural topologies and optical properties of these networks have been explored (Jian-Zhen Liao et al., 2013).

Antimicrobial Activity :

- Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Certain synthesized compounds exhibited excellent to good antibacterial activity compared to reference drugs (B. Mistry et al., 2016).

Luminescent Sensor Development :

- The compound has been utilized in the development of luminescent sensors, particularly for detecting specific ions and compounds. Its structural modifications have led to significant improvements in detection capabilities (Xuan Luo et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is the DNA Gyrase enzyme . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antibacterial agents .

Mode of Action

This compound interacts with the DNA Gyrase enzyme, inhibiting its function . This interaction disrupts the replication process of bacterial DNA, thereby inhibiting bacterial growth .

Biochemical Pathways

The action of this compound affects the DNA replication pathway in bacteria . By inhibiting the DNA Gyrase enzyme, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth . By disrupting the function of the DNA Gyrase enzyme, the compound prevents the replication of bacterial DNA, thereby stopping the proliferation of the bacteria .

Propriétés

IUPAC Name |

3-fluoro-4-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLSISJWXCLYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.